

# The Historical Development of Metrizoic Acid: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



**Metrizoic acid**, a first-generation ionic monomeric contrast agent, played a significant role in the advancement of medical imaging. This in-depth technical guide explores its core historical development, from its chemical synthesis to its clinical application and eventual decline in use due to the advent of safer alternatives.

Developed by the Norwegian pharmaceutical company Nyegaard & Co., **Metrizoic acid**, marketed under the trade name Isopaque, emerged as a key player in X-ray diagnostics.[1] As a fully substituted tri-iodinated benzene ring compound, it provided the necessary radiodensity for visualizing internal structures.[1] However, its high osmolality, a characteristic of early ionic contrast media, was associated with a higher incidence of adverse reactions, ultimately leading to its discontinuation in many regions, including by the U.S. Food and Drug Administration (FDA).[2][3] This guide provides drug development professionals, researchers, and scientists with a comprehensive overview of the scientific journey of **Metrizoic Acid**.

#### **Physicochemical Properties**

**Metrizoic acid** is a derivative of benzoic acid with three iodine atoms attached to the benzene ring, which are responsible for its radiopaque properties. Its chemical structure and properties are summarized in the table below. The high osmolality of **Metrizoic acid** solutions was a direct consequence of its ionic nature, contributing to a greater disruption of physiological homeostasis compared to later-developed non-ionic agents.



| Property                     | Value                                                                     | Source |
|------------------------------|---------------------------------------------------------------------------|--------|
| Chemical Formula             | C12H11I3N2O4                                                              | [2]    |
| Molar Mass                   | 627.943 g/mol                                                             |        |
| IUPAC Name                   | 3-(acetylamino)-5-<br>[acetyl(methyl)amino]-2,4,6-<br>triiodobenzoic acid |        |
| Iodine Content               | 370-440 mg/mL                                                             | _      |
| Osmolality                   | ~2100 mOsm/kg                                                             | _      |
| Viscosity (37 °C)            | 3.4 cP                                                                    |        |
| Melting Point                | 281-282 °C                                                                |        |
| pKa (predicted)              | 2.16                                                                      | _      |
| Water Solubility (predicted) | 0.0877 mg/mL                                                              |        |

### **Synthesis of Metrizoic Acid**

The synthesis of **Metrizoic acid** involves a multi-step process starting from 3,5-diacetamidobenzoic acid. The following is a general outline of the synthetic route.

#### **Experimental Protocol: Synthesis of Metrizoic Acid**

Step 1: Preparation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid

This precursor is synthesized by the gradual introduction of 3-acetamido-5-aminobenzoic acid into an aqueous acid system containing an excess of stabilized iodine chloride (ICI). The acidic medium facilitates the hydrolysis of one acetamido group from the starting material, 3,5-diacetamidobenzoic acid, followed by rapid and selective iodination at the 2, 4, and 6 positions of the benzene ring. This method is designed to produce the desired tri-iodinated product with minimal formation of di-iodinated impurities.

Step 2: N-alkylation and Acetylation to form Metrizoic Acid



The prepared 3-acetamido-5-amino-2,4,6-triiodobenzoic acid is then converted to **Metrizoic acid**. This involves an N-alkylation step, specifically methylation, followed by acetylation. Treatment with dimethyl sulphate under alkaline conditions introduces a methyl group to the amino substituent. Subsequent treatment with acetic anhydride under strongly acidic conditions acetylates the newly formed secondary amine, yielding **Metrizoic acid**.



Click to download full resolution via product page

Caption: Synthetic pathway of Metrizoic Acid.

### **Preclinical and Clinical Development**

The evaluation of **Metrizoic acid** involved both preclinical animal studies and extensive clinical trials in humans. These studies aimed to establish its efficacy as a contrast agent and to characterize its safety profile.

#### **Preclinical Evaluation**

While specific quantitative data from preclinical imaging studies, such as signal-to-noise ratio (SNR) and contrast-to-noise ratio (CNR), are not readily available in historical literature, these studies were crucial for establishing the initial proof-of-concept for **Metrizoic acid**'s contrast-enhancing properties and for determining its basic toxicological profile.

#### **Clinical Trials**

Cardiac Angiography (1976)

A significant clinical investigation into the use of **Metrizoic acid** (as Isopaque Coronar) for cardiac angiography was published in 1976 by Nitter-Hauge and Enge.



- Experimental Protocol: Over a three-year period, 10,000 injections of **Metrizoic acid** were administered to 2,028 patients undergoing angiocardiographic procedures. The study monitored for complications associated with the injection of the contrast medium.
- Results: The study reported that Metrizoic acid was generally well-tolerated. However, a
  number of complications were observed, almost exclusively during injection into the right
  coronary artery. These included seven cases of ventricular fibrillation and five cases of
  significant bradycardia/asystole.

Contrast-Enhanced Brain CT (1983)

A randomized, double-blind study by Holtås, Cronqvist, and Renaa in 1983 compared **Metrizoic acid** (as Isopaque Cerebral) with the then-new non-ionic contrast agent, iohexol, for cranial computed tomography (CT).

- Experimental Protocol: The study included 210 patients, with 105 receiving Metrizoic acid and 105 receiving iohexol intravenously for contrast enhancement. The researchers monitored for adverse reactions and compared the enhancement efficiency of the two agents.
- Results: No serious adverse reactions were reported in either group. However, minor
  reactions, primarily of an allergic type, were more frequent in the Metrizoic acid group, with
  ten patients experiencing reactions compared to only one in the iohexol group. The study
  found no difference in the contrast enhancement efficiency between the two agents.



| Clinical Study                | Indication          | Number of Patients               | Key Findings                                                                                                                                                             |
|-------------------------------|---------------------|----------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Nitter-Hauge & Enge<br>(1976) | Cardiac Angiography | 2,028                            | Generally well- tolerated, but complications including ventricular fibrillation and bradycardia/asystole were observed, primarily with right coronary artery injections. |
| Holtås et al. (1983)          | Brain CT            | 105 (in Metrizoic acid<br>group) | No serious reactions, but a higher incidence of minor allergic-type reactions compared to the non-ionic agent iohexol. No difference in enhancement efficiency.          |

#### **Mechanism of Action and Adverse Effects**

The primary mechanism of action for **Metrizoic acid** as a contrast agent is the attenuation of X-rays by its three iodine atoms. This property increases the density of the tissues and fluids where it is distributed, allowing for enhanced visualization on radiographic images.

The adverse effects associated with **Metrizoic acid** are largely attributed to the high osmolality of its solutions. The hyperosmolar nature of the contrast medium can lead to a range of physiological disturbances.

## Signaling Pathway for High Osmolality-Induced Adverse Reactions

The high osmolality of ionic contrast media like **Metrizoic acid** can directly stimulate mast cells and basophils, leading to the release of histamine and other vasoactive mediators. This is a



non-IgE-mediated mechanism, often referred to as an anaphylactoid reaction. The influx of a hypertonic solution into the bloodstream causes a rapid shift of water from the intracellular to the extracellular space, which can induce cellular stress and trigger these inflammatory pathways.



Click to download full resolution via product page

Caption: High osmolality-induced adverse reaction pathway.

Commonly reported side effects of **Metrizoic acid** and other high-osmolar contrast media include:

- Urticaria (hives)
- Headache
- · Nausea and vomiting
- Dizziness
- Hypotension
- Minor electrocardiographic changes such as tachycardia and bradycardia

#### Conclusion

Metrizoic acid was an important milestone in the development of radiographic contrast agents, enabling significant advancements in diagnostic imaging. Its history underscores the critical role of physicochemical properties, particularly osmolality, in the safety and tolerability of intravascularly administered drugs. The transition from high-osmolality ionic agents like Metrizoic acid to lower-osmolality and non-ionic agents represents a major step forward in improving patient safety in medical imaging. The detailed examination of its synthesis, clinical



evaluation, and mechanism of adverse effects provides valuable insights for researchers and professionals involved in the ongoing development of new and improved diagnostic agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. frontiersin.org [frontiersin.org]
- 2. academic.oup.com [academic.oup.com]
- 3. In vitro histamine release induced by magnetic resonance imaging and iodinated contrast media PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Historical Development of Metrizoic Acid: A
  Technical Overview for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1676533#historical-development-of-metrizoic-acid-as-a-contrast-agent]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com